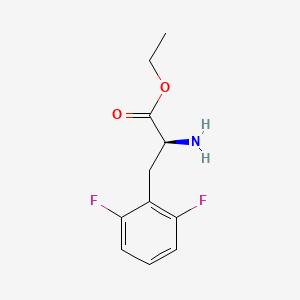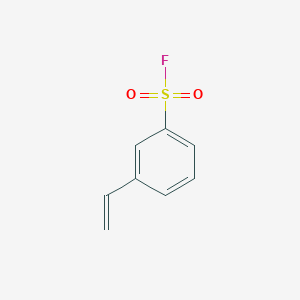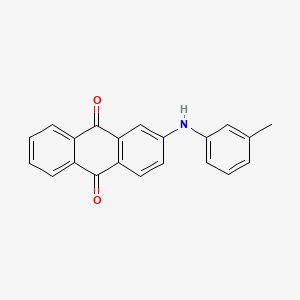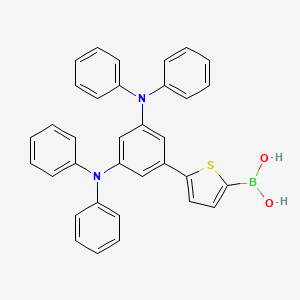
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a complex organic compound that features a thiophene ring substituted with a boronic acid group and a diphenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution reactions, as well as the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the boronic acid group or to modify the thiophene ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can produce a wide range of biaryl compounds, which are valuable in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The thiophene ring can participate in π-π stacking interactions, which are important in the formation of organic semiconductors .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid: Similar in structure but lacks the diphenylamino groups.
(3,5-Bis(diphenylamino)phenyl)boronic acid: Similar but lacks the thiophene ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the diphenylamino groups but has a different core structure.
Uniqueness
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is unique due to the combination of the boronic acid group, the thiophene ring, and the diphenylamino groups. This combination imparts unique chemical properties, making it valuable in a wide range of applications, from materials science to medicinal chemistry.
Propiedades
Número CAS |
651329-44-1 |
|---|---|
Fórmula molecular |
C34H27BN2O2S |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C34H27BN2O2S/c38-35(39)34-22-21-33(40-34)26-23-31(36(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-32(24-26)37(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25,38-39H |
Clave InChI |
XKGICRUPAWMHOI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)C2=CC(=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


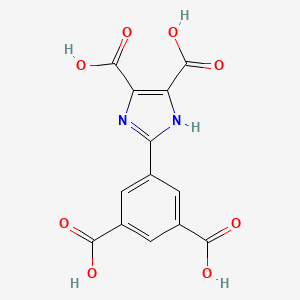
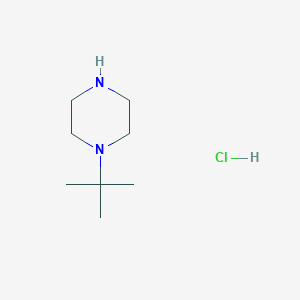
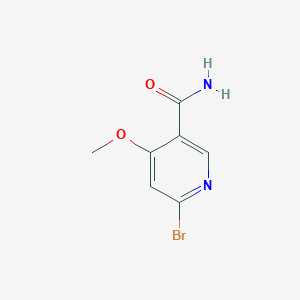
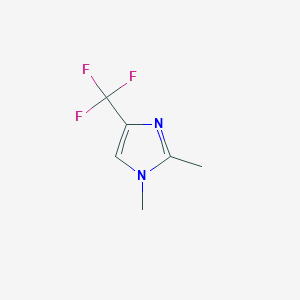
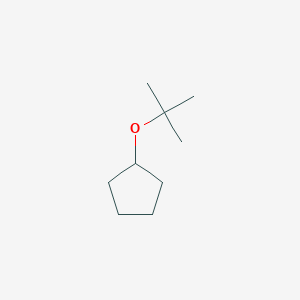
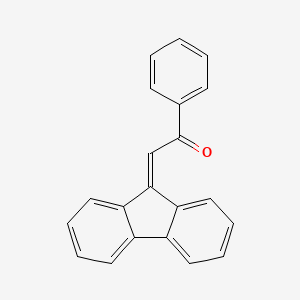
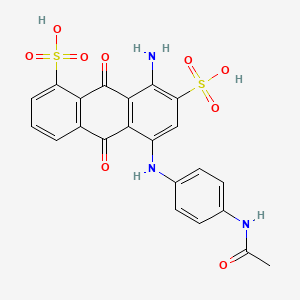
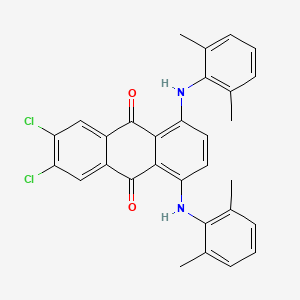
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
